molecular formula C14H15NO B14640273 Benzenamine, 3-methoxy-N-methyl-N-phenyl- CAS No. 54263-65-9

Benzenamine, 3-methoxy-N-methyl-N-phenyl-

Cat. No.: B14640273
CAS No.: 54263-65-9
M. Wt: 213.27 g/mol
InChI Key: FWAOJONKONPYIH-UHFFFAOYSA-N
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Description

Benzenamine, 3-methoxy-N-methyl-N-phenyl- is an organic compound with the molecular formula C14H15NO. It is also known by other names such as N-methyl-N-phenyl-m-anisidine. This compound is part of the broader class of aromatic amines, which are known for their applications in various chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-methoxy-N-methyl-N-phenyl- typically involves the methylation of 3-methoxyaniline. One common method is the reaction of 3-methoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 3-methoxy-N-methyl-N-phenyl- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-methoxy-N-methyl-N-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Nitrobenzenes

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Benzenamine, 3-methoxy-N-methyl-N-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and resins, as well as in the formulation of various specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-methoxy-N-methyl-N-phenyl- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3-methoxy-:

    Benzenamine, N-methyl-N-phenyl-:

Uniqueness

Benzenamine, 3-methoxy-N-methyl-N-phenyl- is unique due to the presence of both the 3-methoxy group and the N-methyl-N-phenyl substitution. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

54263-65-9

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-methoxy-N-methyl-N-phenylaniline

InChI

InChI=1S/C14H15NO/c1-15(12-7-4-3-5-8-12)13-9-6-10-14(11-13)16-2/h3-11H,1-2H3

InChI Key

FWAOJONKONPYIH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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